amine hydrochloride CAS No. 1050167-71-9](/img/structure/B2984166.png)

[(2-Chlorophenyl)methyl](prop-2-yn-1-yl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Chlorophenyl)methylamine hydrochloride” is a chemical compound that belongs to the class of propargylamines . Propargylamines are versatile compounds with numerous applications, particularly in the pharmaceutical and biological fields .

Synthesis Analysis

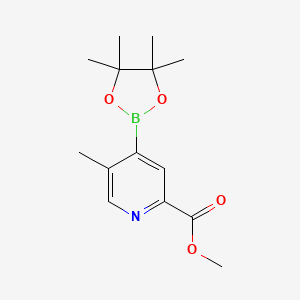

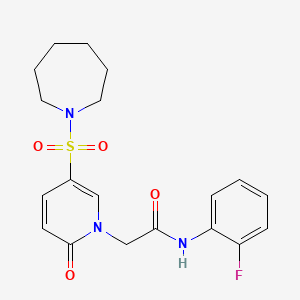

The synthesis of propargylamines, such as “(2-Chlorophenyl)methylamine hydrochloride”, often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition . This reaction typically occurs between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis

The molecular structure of “(2-Chlorophenyl)methylamine hydrochloride” is characterized by the presence of a propargylamine group, which is a prop-2-yn-1-yl attached to an amine . The compound also contains a 2-chlorophenylmethyl group .Chemical Reactions Analysis

The chemical reactions involving “(2-Chlorophenyl)methylamine hydrochloride” are typically characterized by the reactivity of the propargylamine group . This group can participate in various reactions, including A3 and KA2 coupling reactions .Aplicaciones Científicas De Investigación

Identification and Derivatization of Cathinones

A study explored the identification of novel hydrochloride salts of cathinones, examining their properties through spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction. This research highlights the potential use of derivatization reactions for identifying cathinones, contributing to the broader field of forensic science and chemical analysis (Nycz et al., 2016).

Corrosion Inhibition for Mild Steel

Another study synthesized four amine derivative compounds, including 2-{[(3-chlorophenyl)amino]methyl}phenol, to investigate their corrosion inhibition performances on mild steel in HCl medium. The research demonstrates the protective capabilities of these compounds against corrosion, pointing towards their applications in materials science and engineering (Boughoues et al., 2020).

Responsive DNA-Binding Polymers

Research into cationic polythiophenes has yielded a water-soluble derivative that binds DNA and forms polyplexes, indicating its potential as a theranostic gene delivery vehicle. This study opens avenues for the development of novel gene delivery systems and the therapeutic applications of such polymers (Carreon et al., 2014).

Synthesis and Molecular Studies

A novel compound with a 2-chlorophenyl component was synthesized, and its crystal structure and molecular properties were analyzed through X-ray crystallography and DFT methods. The research provides insights into the molecular geometry, electronic structure, and potential applications of such compounds in materials science and molecular engineering (Fatma et al., 2017).

Mecanismo De Acción

Target of Action

Propargylamine derivatives, such as pargyline, rasagiline, and selegiline, are known to target monoamine oxidase (mao), specifically the mao-b isoform . These compounds are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Mode of Action

Propargylamine derivatives like pargyline act as irreversible selective mao-b inhibitors . They bind to the MAO-B enzyme and inhibit its activity, reducing the breakdown of monoamine neurotransmitters in the brain .

Biochemical Pathways

By inhibiting mao-b, propargylamine derivatives can increase the levels of monoamine neurotransmitters in the brain, affecting various neurological pathways .

Result of Action

Propargylamine derivatives like pargyline and selegiline have been found to have an antiapoptotic function, making them useful for symptomatic and neuroprotective treatment .

Direcciones Futuras

The future directions for “(2-Chlorophenyl)methylamine hydrochloride” and similar compounds likely involve further exploration of their pharmaceutical and biological applications . Their potential in treating neurodegenerative disorders and other diseases presents promising avenues for future research .

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h1,3-6,12H,7-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHKDGRGUIDLCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC=CC=C1Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2984092.png)

![4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid](/img/structure/B2984095.png)

![3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one](/img/structure/B2984097.png)

![N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2984101.png)

![(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2984102.png)

![1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984106.png)